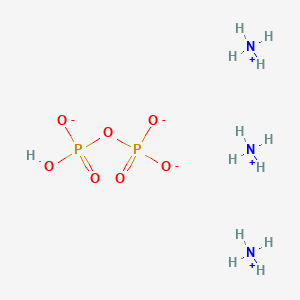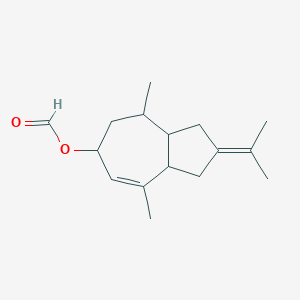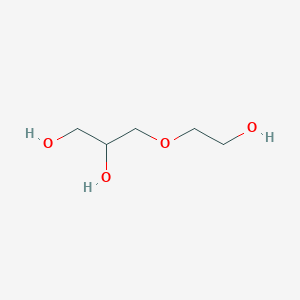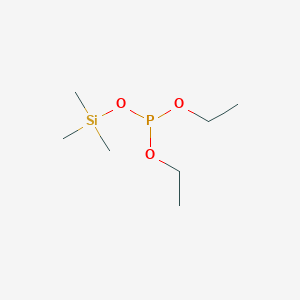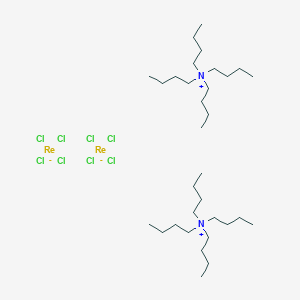
八氯二铼酸四丁基铵(III)
描述
Tetrabutylammonium octachlorodirhenate(III), also known as {[CH3(CH2)3]4N}2Re2Cl8, is a chemical compound with the CAS number 14023-10-0 . It has a molecular weight of 1140.97 .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium octachlorodirhenate(III) is complex and involves interactions with other elements. X-ray crystal structure analysis has been used to study its structure .Chemical Reactions Analysis
Tetrabutylammonium octachlorodirhenate(III) has been involved in reactions with 2-Oxocarboxylic Acid, resulting in the formation of a new Dirhenate (III) Complex .Physical And Chemical Properties Analysis
Tetrabutylammonium octachlorodirhenate(III) is a blue-green powder or crystalline solid . It has a molecular weight of 1140.97 .科学研究应用
催化和化学反应: 四丁基铵盐已在各种化学反应中用作催化剂。例如,熔融四丁基溴化铵中的 [Fe(III)(salophen)]Cl 是吲哚与羰基化合物亲电反应的经济高效的催化体系,具有高转化率、反应时间短和反应曲线清晰的特点 (Saeid-Nia & Sheikhshoaie, 2010)。类似地,与四丁基溴化铵结合的铬(III) salophen 溴配合物催化了末端环氧化物和二氧化碳在环境温度下的反应,表明在可持续化学中具有潜在应用 (Castro‐Osma, Lamb, & North, 2016)。
晶体结构和热分析: 对三八氯双铋酸四丁基铵(III) 等化合物的研究有助于了解类似材料的晶体结构、热行为和介电性能。这些见解在材料科学和工程中很有价值 (Trigui et al., 2015)。
药物和药学化学: 四丁基铵盐也用于药物化学中。例如,负载在超顺磁性 Fe3O4 纳米颗粒上的四丁基铵缬氨酸离子液体被合成作为多组分合成药理学相关化合物的“准均相”催化剂 (Rajesh, Divya, & Rawat, 2014)。
电化学应用: 八氰合铁酸四丁基铵和类似化合物在非水溶剂中的极谱和伏安研究为电化学应用提供了有价值的数据,加深了我们对各种溶剂中氧化还原行为的理解 (Messina & Gritzner, 1979)。
结构化学: 对四苯基月桂酸四丁基铵(III) 等化合物的研究有助于理解有机金属化学中的分子结构和键合,这对于设计新材料和催化剂至关重要 (Markwell, 1985)。
安全和危害
Tetrabutylammonium octachlorodirhenate(III) is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
属性
IUPAC Name |
tetrabutylazanium;tetrachlororhenium(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHKKNVLJDBNO-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl8N2Re2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583461 | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium octachlorodirhenate(III) | |
CAS RN |
14023-10-0 | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium octachlorodirhenate(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the δ → δ* electronic transition in studying Tetrabutylammonium octachlorodirhenate(III)?
A: The δ → δ* electronic transition observed in the visible region of the electronic spectra is crucial for understanding the structure of Tetrabutylammonium octachlorodirhenate(III) and similar dirhenium(III) halogenocarboxylates. This transition serves as a fingerprint for the presence of a Re-Re quadruple bond within the compound. By analyzing the specific absorption maxima corresponding to this transition, researchers can determine the structural type of the dirhenium(III) complex. [, ]
A: While the provided abstracts don't directly delve into Tetrabutylammonium octachlorodirhenate(III)'s crystal structure, they highlight the study of Tetrabutylammonium octabromodirhenate(III)'s crystal structure, which belongs to the P2 1 /n space group []. This information is relevant because studying the crystallographic data of analogous compounds, like the bromo- counterpart, can offer valuable insights into the potential structure and packing arrangement of Tetrabutylammonium octachlorodirhenate(III). This understanding can further elucidate its properties and reactivity.
Q2: Can you explain the interaction of Tetrabutylammonium octachlorodirhenate(III) with methionine?
A: Research indicates that Tetrabutylammonium octachlorodirhenate(III), a dirhenium(III) compound, interacts with the proteinogenic amino acid methionine []. This interaction leads to the formation of a complex compound, cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2, where the carboxyl group of methionine coordinates to the Re2 6+ cluster in a bridging fashion. This interaction is evidenced by infrared spectroscopy, showing characteristic bands of methionine and stretching vibrations of the protonated + NH3-group. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



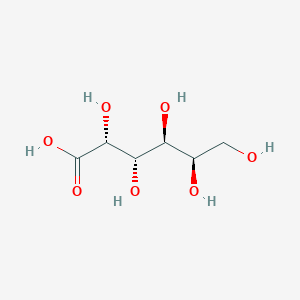
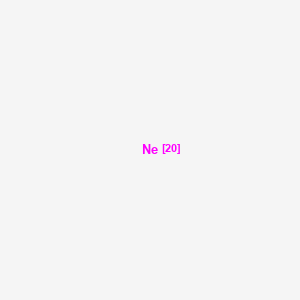
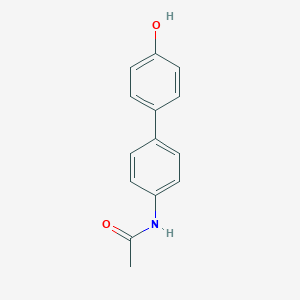



![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

